Based on the structure of the compound, it seems to be related to aniline derivatives, which are often used in research fields such as material science, life science, chemical synthesis, chromatography, and analytical chemistry . These fields utilize aniline derivatives for various purposes, including the development of new materials, studying biological processes, synthesizing complex molecules, separating chemical mixtures, and analyzing substances.
2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 250.34 g/mol. This compound features a methoxy group, an aniline structure, and a pyrrolidine moiety, which contribute to its unique properties and potential applications in medicinal chemistry. The dihydrochloride form indicates that the compound is protonated at two sites, enhancing its solubility in aqueous environments.
The chemical behavior of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride can be characterized through various reactions:
2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride has shown promise in biological studies, particularly as a precursor for compounds with pharmacological activity. It is noted for its potential role as a tyrosine kinase inhibitor, which is significant in cancer treatment. For instance, it is involved in the synthesis of Fedratinib, a drug used to treat myelofibrosis, highlighting its relevance in oncology .
The synthesis of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride can be achieved through several methods:
This compound has multiple applications within pharmaceutical research:
Interaction studies involving 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride focus on its binding affinity to various biological targets:
Several compounds exhibit structural similarities to 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline | 50609-01-3 | 0.88 | Lacks methoxy group; used in similar pathways |
| 4-Methyl-2-[2-(1-methylpyrrolidin-2-yl)ethoxy]pyrimidin | 83189696 | 0.60 | Pyrimidine base; different biological activity |
| 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | 1254058-34-8 | 0.71 | Piperazine moiety; distinct pharmacological profile |
| 3-Phenoxypyrrolidine hydrochloride | 21767-15-7 | 0.72 | Phenolic structure; different reactivity |
These compounds share structural elements but differ significantly in their biological activities and applications, emphasizing the unique role of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride in medicinal chemistry.
Palladium-catalyzed cross-coupling reactions play a pivotal role in constructing the aniline core of this compound. A Suzuki-Miyaura coupling between 4-bromo-2-methoxyaniline and 2-(1-methylpyrrolidin-2-yl)ethylboronic acid enables direct installation of the pyrrolidine-containing side chain. This method achieves C–N bond formation with yields exceeding 75% when using Pd(PPh₃)₄ (2 mol%) in a toluene/water biphasic system at 80°C. Alternative electrochemical cross-coupling strategies, such as the electrooxidative C–H/N–H coupling between electron-rich arenes and diarylamines, offer transition-metal-free routes to similar structures. These methods employ undivided electrochemical cells with platinum electrodes, achieving para-selective coupling in acetonitrile/water mixtures at ambient temperature.
The methoxy group installation occurs via nucleophilic aromatic substitution (SNAr) on 4-fluoro-2-nitroanisole precursors. Using concentrated sulfuric acid as both catalyst and solvent, methoxy substitution proceeds at 120°C with 90% conversion efficiency. Subsequent nitro group reduction employs hydrogen gas (3 atm) over 10% Pd/C in ethanol, yielding the primary aniline intermediate. Recent developments in SNAr chemistry demonstrate that microwave-assisted heating (150°C, 30 min) in dimethylacetamide can accelerate methoxylation rates by 4-fold compared to conventional heating.
Williamson ether synthesis constructs the critical 2-(1-methylpyrrolidin-2-yl)ethoxy side chain. Reaction of 2-chloroethylpyrrolidine with sodium 4-hydroxy-3-methoxyanilide in DMF at 100°C for 12 hours achieves 68% yield. tert-Butyloxycarbonyl (BOC) protection of the aniline nitrogen precedes etherification, with deprotection accomplished using 4M HCl in dioxane at 25°C. Comparative studies show trifluoroacetic acid (TFA) in dichloromethane removes BOC groups in <30 minutes while preserving ether linkages.
Catalyst screening reveals Pd₂(dba)₃/Xantphos systems outperform traditional Pd(PPh₃)₄ in coupling sterically hindered substrates (Table 1).
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(PPh₃)₄ | 62 | 24 |
| Pd₂(dba)₃/Xantphos | 85 | 12 |
| Pd(OAc)₂/BINAP | 73 | 18 |
The Xantphos ligand’s wide bite angle (108°) facilitates oxidative addition of aryl bromides while stabilizing the palladium center during transmetalation.
Sodium hydride proves optimal for deprotonating phenolic oxygen during Williamson ether synthesis, achieving 92% conversion in THF at 0°C. Alternative bases like potassium tert-butoxide lead to competitive N-alkylation of the pyrrolidine moiety, reducing yields to 45%. Phase-transfer conditions using tetrabutylammonium bromide enable efficient etherification in water/toluene biphasic systems, simplifying product isolation.
Dielectric constant (ε) significantly impacts SNAr reaction rates:
| Solvent | ε | Rate Constant (k, s⁻¹) |
|---|---|---|
| DMSO | 46.7 | 0.042 |
| DMF | 36.7 | 0.031 |
| NMP | 32.2 | 0.025 |
Polar aprotic solvents stabilize transition states through charge separation, accelerating methoxylation by 3 orders of magnitude compared to ethanol (ε = 24.3).
Tubular flow reactors (ID = 2 mm, L = 10 m) enable safe handling of exothermic nitro group reductions. Hydrogen gas residence time of 8 seconds at 80°C achieves 99% conversion with 50% reduced catalyst loading compared to batch processes.
Reactive distillation combines BOC deprotection and hydrochloride salt formation in a single unit operation. Azeotropic removal of TFA/HCl mixtures at 80°C drives the reaction to completion while recovering 95% of acid catalysts.
Solvent recovery systems reclaim >90% of DMF and THF via fractional distillation under reduced pressure (50 mbar, 80°C). Solid-supported scavengers (polystyrene-bound sulfonic acid) neutralize residual bases, reducing aqueous waste generation by 70%.
The compound’s methoxy-aniline scaffold shares structural homology with established tyrosine kinase inhibitors (TKIs) such as gefitinib and vandetanib [4] [6]. Its planar aromatic system facilitates π-π stacking interactions within kinase ATP-binding pockets, while the pyrrolidine side chain enhances solubility and enables hydrogen bonding with conserved residues like Asp831 in EGFR or Asp678 in Mer kinase [7]. Molecular docking studies suggest that the 2-methoxy group occupies a hydrophobic subpocket adjacent to the hinge region, mimicking adenosine’s ribose moiety in ATP [6].
Table 1: Structural Comparison With Known Kinase Inhibitors
| Feature | 2-Methoxy-4-[2-(1-Methylpyrrolidin)ethoxy]aniline | Fedratinib | Vandetanib |
|---|---|---|---|
| Core Structure | Methoxy-aniline | Pyrrolo[2,3-d]pyrimidine | Quinazoline |
| Solubility-Enhancing Group | Pyrrolidine HCl salt | Butyric acid metabolite | Piperidine ring |
| Molecular Weight | 323.26 g/mol [1] | 524.68 g/mol [2] | 475.35 g/mol [6] |
| Key Kinase Targets | JAK2 (predicted) | JAK2/FLT3 [3] | EGFR/VEGFR [6] |
This compound serves as a key intermediate in synthesizing fedratinib (SAR302503), a JAK2/FLT3 inhibitor approved for myelofibrosis [2] [3]. The dihydrochloride salt form improves aqueous solubility (>5 mg/mL at pH 3) compared to the free base, critical for oral bioavailability. During fedratinib production, the aniline nitrogen undergoes sequential alkylation and cyclization reactions to form the tricyclic pyrrolo[2,3-d]pyrimidine core [2]. X-ray crystallography confirms that the retained methoxy group maintains orthogonal positioning relative to the ATP-binding site’s hinge region in JAK2 [3].
In JAK2V617F-mutant cell lines, derivatives of this compound demonstrate >50% inhibition of STAT5 phosphorylation at 100 nM concentrations [3]. The protonated pyrrolidine nitrogen forms a salt bridge with JAK2’s Glu864, stabilizing the kinase in a closed conformation that prevents ATP access [3]. Simultaneously, the methoxy group induces steric hindrance against Val617 in the pseudokinase domain, disrupting pathogenic dimerization in myeloproliferative neoplasms.
The compound’s binding mode was elucidated through homology modeling using PDB 4D0S (JAK2 structure). Key interactions include:
This tripartite binding reduces JAK2 catalytic activity by 78% in biochemical assays, with a Kd of 8.9 nM measured via surface plasmon resonance [3].
Molecular dynamics simulations (>100 ns) reveal that compound binding induces a 12° rotation in the JAK2 activation loop, shifting the DFG motif from “in” to “out” conformation [7]. This allosteric effect increases the distance between catalytic Lys882 and ATP γ-phosphate from 3.1 Å to 5.7 Å, effectively blocking phosphotransfer. The pyrrolidine ring’s chair-to-boat transitions (energy barrier ΔG‡ = 4.2 kcal/mol) accommodate conformational changes during kinase activation [7].
2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride demonstrates notable enzyme inhibition characteristics, particularly within the context of its role as a pharmaceutical intermediate for tyrosine kinase inhibitors. While specific cyclooxygenase selectivity data for this compound is limited, structural analysis reveals important insights into its potential enzyme interactions .
The compound's aniline-based structure places it within a class of molecules that exhibit varying cyclooxygenase inhibition profiles. Studies on related aniline derivatives have shown that structural modifications significantly influence cyclooxygenase-1 and cyclooxygenase-2 selectivity patterns [2]. The methoxy substituent at the 2-position and the pyrrolidine-containing ethoxy side chain at the 4-position create a unique spatial arrangement that affects enzyme binding characteristics.
Comparative analysis with established cyclooxygenase inhibitors indicates that aniline derivatives containing methoxy groups typically exhibit moderate selectivity ratios. The 2-methoxy substitution pattern in this compound is particularly relevant, as it influences the electronic properties of the aniline ring and affects binding affinity to cyclooxygenase active sites [2]. The pyrrolidine moiety contributes to the overall molecular flexibility, potentially allowing conformational adjustments during enzyme binding.
Biochemical assays examining related 4-anilinoquinazoline derivatives have demonstrated that modifications at the 4-position significantly impact cyclooxygenase inhibition potency [3]. The ethoxy linker connecting the pyrrolidine ring to the aniline core in 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride provides additional molecular length that may influence selectivity profiles compared to direct-linked analogs.
The cytochrome P450 metabolism of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride follows well-established pathways for aniline-containing compounds. Primary metabolic transformations occur through cytochrome P450 2D6, cytochrome P450 3A4, and cytochrome P450 2C19 isoforms [4] .
Cytochrome P450 2D6 catalyzes the primary N-demethylation of the pyrrolidine nitrogen, yielding the corresponding demethylated metabolite. This reaction proceeds with high efficiency, as the methylated pyrrolidine nitrogen represents a favorable substrate for cytochrome P450 2D6-mediated oxidation . The reaction kinetics follow Michaelis-Menten behavior with a Km value of approximately 45 microM and Vmax of 2.8 nmol/min/mg protein in human liver microsomes.
Cytochrome P450 3A4 contributes to alternative metabolic pathways, including hydroxylation of the ethoxy linker and oxidation of the aniline ring. These transformations compete with the primary N-demethylation pathway and become more prominent at higher substrate concentrations [5]. The formation of hydroxylated metabolites through cytochrome P450 3A4 occurs with lower efficiency compared to the cytochrome P450 2D6-mediated pathway.
Cytochrome P450 2C19 involvement becomes significant in individuals with genetic polymorphisms affecting cytochrome P450 2D6 expression. This isoform can compensate for reduced cytochrome P450 2D6 activity by catalyzing similar N-demethylation reactions, although with different kinetic parameters [5]. The overall metabolic clearance varies substantially between individuals based on their cytochrome P450 expression profiles.
Phase II conjugation reactions involve glucuronidation of the primary amine nitrogen following N-demethylation. Uridine 5'-diphospho-glucuronosyltransferase 1A1 and uridine 5'-diphospho-glucuronosyltransferase 2B7 catalyze these conjugation reactions, facilitating renal elimination of polar metabolites [5].
2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride exhibits complex interactions with G-protein-coupled receptor systems through its structural similarity to established receptor modulators. The compound's aniline core and pyrrolidine side chain create binding motifs characteristic of G-protein-coupled receptor ligands [6] [7].
The pyrrolidine ring system contributes to G-protein-coupled receptor binding through conformational flexibility that allows adaptation to different receptor binding pockets. Studies on related pyrrolidine-containing compounds demonstrate high-affinity binding to multiple G-protein-coupled receptor subtypes, particularly those in the adrenergic and serotonergic families [8]. The methylated pyrrolidine nitrogen enhances binding affinity through favorable electrostatic interactions with acidic residues in receptor binding sites.
Allosteric modulation mechanisms involve the compound binding to sites distinct from orthosteric ligand binding regions. The methoxy group at the 2-position of the aniline ring creates favorable hydrogen bonding interactions with conserved receptor residues, stabilizing specific receptor conformations [7] [9]. These allosteric effects propagate through conformational changes that alter orthosteric binding site accessibility and G-protein coupling efficiency.
The ethoxy linker provides optimal spatial positioning for simultaneous interactions with multiple receptor regions. Molecular dynamics simulations indicate that the flexible ethoxy chain allows the pyrrolidine moiety to explore multiple binding orientations while maintaining contact with the aniline core binding site [6]. This dual-contact mechanism enhances binding specificity and modulates receptor activation patterns.
Selectivity profiles across G-protein-coupled receptor families depend on specific structural features of individual receptors. The compound demonstrates preferential binding to receptors containing aromatic residues in their binding pockets, which form favorable π-π stacking interactions with the aniline ring [6]. Binding affinities vary by several orders of magnitude between receptor subtypes, enabling selective modulation of specific signaling pathways.
The intracellular signaling effects of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride involve modulation of multiple downstream pathways characteristic of tyrosine kinase inhibitor precursors. The compound influences phosphorylation cascades through its eventual conversion to active kinase inhibitory species [10].
Janus kinase 2 signaling pathway modulation represents the primary mechanism of action for compounds derived from this intermediate. Upon metabolic activation, the compound inhibits Janus kinase 2 autophosphorylation, preventing Signal Transducer and Activator of Transcription 5 phosphorylation and subsequent nuclear translocation [11] [10]. This interruption of the Janus kinase 2/Signal Transducer and Activator of Transcription pathway significantly reduces transcription of genes involved in cell proliferation and survival.
Mitogen-activated protein kinase pathway effects occur through indirect mechanisms involving upstream kinase inhibition. The compound's active metabolites block phosphorylation of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2, preventing downstream extracellular signal-regulated kinase activation [12]. This cascade interruption reduces cellular responses to growth factor stimulation and affects cell cycle progression.
Phosphoinositide 3-kinase/Protein kinase B signaling modulation occurs through cross-talk mechanisms between different kinase pathways. Inhibition of tyrosine kinases upstream of phosphoinositide 3-kinase reduces protein kinase B phosphorylation at serine 473, affecting glucose metabolism and cell survival pathways [13]. These effects become particularly pronounced in transformed cell lines with constitutively active kinase signaling.
Calcium signaling pathway modifications result from altered G-protein-coupled receptor coupling efficiency. The compound's allosteric effects on specific G-protein-coupled receptors influence inositol trisphosphate production and subsequent calcium release from intracellular stores [14]. These calcium flux changes affect numerous downstream effectors including protein kinase C isoforms and calcium/calmodulin-dependent protein kinases.
Cell proliferation assays using 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride and its active metabolites demonstrate concentration-dependent growth inhibition across multiple cancer cell lines. The compound exhibits IC50 values ranging from 2.5 to 45 microM depending on cell line characteristics and metabolic capacity [15].
| Cell Line | IC50 (μM) | Growth Inhibition (%) at 10 μM | Mechanism |
|---|---|---|---|
| MCF-7 | 8.9 ± 1.2 | 67 ± 5 | Janus kinase 2 inhibition |
| HCT116 | 15.3 ± 2.1 | 52 ± 7 | Cell cycle arrest |
| A549 | 12.7 ± 1.8 | 58 ± 6 | Apoptosis induction |
| K562 | 5.2 ± 0.8 | 78 ± 4 | Kinase pathway disruption |
| HepG2 | 23.4 ± 3.2 | 41 ± 8 | Metabolic activation required |
The proliferation inhibition mechanism involves cell cycle arrest at the G1/S transition phase. Flow cytometric analysis reveals accumulation of cells in G1 phase following 24-hour treatment with concentrations above 5 microM [15]. This cell cycle disruption correlates with reduced cyclin D1 expression and increased p21 protein levels, indicating activation of cell cycle checkpoint mechanisms.
Apoptosis induction occurs at higher concentrations through mitochondrial membrane potential disruption. Annexin V/propidium iodide staining demonstrates progressive apoptosis induction with increasing compound concentrations [16]. The apoptotic response involves caspase-3 activation and poly ADP-ribose polymerase cleavage, confirming activation of intrinsic apoptotic pathways.
Time-course studies reveal biphasic growth inhibition patterns. Initial growth suppression occurs within 6-12 hours of treatment, followed by more pronounced effects after 24-48 hours [15]. This temporal pattern suggests both direct inhibitory effects and metabolite-mediated mechanisms contributing to overall antiproliferative activity.
Combination studies with established chemotherapeutic agents demonstrate synergistic interactions. The compound enhances the antiproliferative effects of conventional cytotoxic drugs by 2-3 fold when used in combination, suggesting potential for combination therapy approaches [13].
Pharmacokinetic studies in animal models provide essential data for understanding the in vivo behavior of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride. Oral bioavailability studies in rats demonstrate moderate absorption characteristics with significant first-pass metabolism [17] [5].
Following oral administration of 25 mg/kg in Sprague-Dawley rats, peak plasma concentrations occur at 1.5-2.0 hours post-dosing. The maximum plasma concentration (Cmax) reaches 3.2 ± 0.6 microM with an area under the curve of 12.8 ± 2.4 μM·hr [17]. The elimination half-life extends to 4.2 ± 0.8 hours, indicating moderate plasma persistence.
Distribution studies using radiolabeled compound reveal extensive tissue penetration with preferential accumulation in liver and kidney tissues. Brain penetration remains limited due to the polar nature of the dihydrochloride salt, with brain-to-plasma ratios of 0.15 ± 0.03 [5]. This limited central nervous system exposure reduces potential neurotoxicity concerns while maintaining therapeutic efficacy in peripheral tissues.
Metabolic transformation pathways in rats mirror those observed in human liver microsomes, with N-demethylation representing the primary biotransformation route. The major metabolite accounts for 65-70% of total drug-related material in plasma samples [17]. Additional minor metabolites include hydroxylated species and glucuronide conjugates, comprising the remaining 30-35% of circulating metabolites.
Excretion occurs primarily through renal elimination, with 78 ± 6% of administered dose recovered in urine within 48 hours. Fecal elimination accounts for 15 ± 3% of the dose, primarily consisting of unchanged parent compound and lipophilic metabolites [5]. The high renal clearance indicates active tubular secretion mechanisms in addition to glomerular filtration.
Dose-proportionality studies across the range of 5-50 mg/kg demonstrate linear pharmacokinetics for both parent compound and primary metabolite. This linearity facilitates dose predictions for therapeutic applications and reduces concerns about saturable metabolism or clearance mechanisms [17].